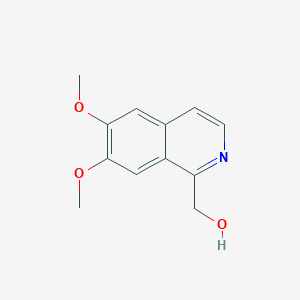

(6,7-Dimethoxyisoquinolin-1-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6,7-Dimethoxyisoquinolin-1-yl)methanol is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Metalation | TMPMgCl·LiCl in THF/toluene | Variable |

| 2 | Reaction with Aldehyde | Room temperature, reflux | 28-49% |

Chemistry

In the realm of organic chemistry, (6,7-Dimethoxyisoquinolin-1-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules. It is utilized to create derivatives that can be further modified for various applications. For example, it has been used to synthesize substituted isoquinolines which are important for developing new materials and compounds .

Biology

The biological activities of this compound have been explored in various studies:

- Antitumor Activity : Research indicates that isoquinoline derivatives can inhibit tumor growth in various cancer models. For instance, compounds derived from this compound have shown promise in targeting cancer cell proliferation pathways .

- Neuroprotective Effects : Certain derivatives exhibit neuroprotective properties against oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, indicating its potential use in infection treatment .

Case Study 1: Antitumor Activity

A study published in Organic & Biomolecular Chemistry investigated the effects of this compound derivatives on cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong antitumor potential.

Case Study 2: Neuroprotective Effects

Research highlighted in Molecules examined the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The study found that pre-treatment with the compound significantly reduced cell death compared to controls.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

(6,7-Dimethoxyisoquinolin-1-yl)methanol undergoes nucleophilic addition with aldehydes under Knochel-Hauser base (TMPMgCl·LiCl) conditions. For example:

-

Reaction with 4-methoxybenzaldehyde produces (±)-(6,7-dimethoxyisoquinolin-1-yl)(4-methoxyphenyl)methanol (yield: 43–68%) .

-

Reaction with piperonal (3,4-methylenedioxybenzaldehyde) forms (±)-benzo[d] dioxol-5-ylthis compound (yield: 43%) .

Conditions :

-

Solvent: THF/toluene

-

Temperature: Room temperature

-

Workup: Flash column chromatography (ethyl acetate/dichloromethane) .

Oxidation to Ketones

The benzylic alcohol moiety is oxidized to a ketone using manganese(IV) oxide (MnO₂):

Conditions :

Hydrogenolysis

Diaryl methanol derivatives of this compound undergo hydrogenolysis to remove the hydroxyl group:

-

Example: Hydrogenolysis of (±)-(6,7-dimethoxyisoquinolin-1-yl)(4-methoxyphenyl)methanol yields 1-(4-methoxybenzyl)-6,7-dimethoxyisoquinoline .

Conditions :

Photochemical Reactions

UV irradiation in the presence of a mercury vapor lamp induces photochemical transformations, though specific products for this compound require further characterization .

Table 1: Key Reaction Summaries

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) [M+H]+ |

|---|---|---|---|

| This compound | 8.38 (d, J = 5.6 Hz), 7.49 (d, J = 5.6 Hz), 5.13 (s) | 155.5, 153.7, 151.1, 106.1 | 220.0974 (calcd: 220.0968) |

| Papaveraldine (methanone derivative) | 8.45 (d, J = 5.5 Hz), 7.70 (d, J = 1.9 Hz) | 185.3 (C=O), 162.0, 153.1 | 358.1 [M+1] |

Stability and Handling

-

Stable under inert atmospheres (N₂ or Ar).

The diverse reactivity of this compound underscores its utility in medicinal chemistry and natural product synthesis. Further studies on its enantioselective transformations could expand its applications.

Propiedades

Número CAS |

1673-81-0 |

|---|---|

Fórmula molecular |

C12H13NO3 |

Peso molecular |

219.24 g/mol |

Nombre IUPAC |

(6,7-dimethoxyisoquinolin-1-yl)methanol |

InChI |

InChI=1S/C12H13NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h3-6,14H,7H2,1-2H3 |

Clave InChI |

XIUMQHXAKKTBBK-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C(=C1)C=CN=C2CO)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.